molecular formula C10H9N3O2S B6018470 5-(2-nitrobenzyl)-1,3-thiazol-2-amine CAS No. 207463-33-0

5-(2-nitrobenzyl)-1,3-thiazol-2-amine

Cat. No. B6018470
CAS RN: 207463-33-0
M. Wt: 235.26 g/mol
InChI Key: LQUKZEOTRRAPOM-UHFFFAOYSA-N
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Description

5-(2-nitrobenzyl)-1,3-thiazol-2-amine, also known as NBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBTA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 5-(2-nitrobenzyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the detection of metal ions in biological systems. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(2-nitrobenzyl)-1,3-thiazol-2-amine is its ease of synthesis, making it readily available for use in lab experiments. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes and metal ions, making it a useful tool for studying these systems. However, one limitation of this compound is its potential toxicity, which must be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for the study of 5-(2-nitrobenzyl)-1,3-thiazol-2-amine, including its potential use as a therapeutic agent for bacterial, fungal, and cancerous diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as materials science and environmental science. Finally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties.

Synthesis Methods

5-(2-nitrobenzyl)-1,3-thiazol-2-amine can be synthesized using various methods, including the reaction of 2-nitrobenzyl bromide with thiosemicarbazide in the presence of a base, or by the reaction of 2-nitrobenzyl chloride with potassium thioacetate. The resulting product is a yellow crystalline solid that can be purified using column chromatography.

Scientific Research Applications

5-(2-nitrobenzyl)-1,3-thiazol-2-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

5-[(2-nitrophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-10-12-6-8(16-10)5-7-3-1-2-4-9(7)13(14)15/h1-4,6H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUKZEOTRRAPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273965
Record name 5-[(2-Nitrophenyl)methyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207463-33-0
Record name 5-[(2-Nitrophenyl)methyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207463-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Nitrophenyl)methyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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